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molecular formula C7H16ClNO B8801080 1-Chloro-3-diethylamino-propan-2-ol CAS No. 15285-59-3

1-Chloro-3-diethylamino-propan-2-ol

Cat. No. B8801080
M. Wt: 165.66 g/mol
InChI Key: INWIZUCMCGANRE-UHFFFAOYSA-N
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Patent
US06710067B2

Procedure details

A solution of sodium hydroxide (47.9 g, 1.2 mole) in 78 mL water was added 1-chloro-3-diethylamino-propan-2-ol. The resultant was stirred at 20-25° C. for 1 hour, diluted with 178 mL of water and extracted with ether twice. The combined ether solution was dried with solid potassium hydroxide and evaporated to give 135 g of crude product which was purified by fraction distillation to give pure glycidyldiethylamine (98 g, 76%) as an oil.
Quantity
47.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One
Name
Quantity
178 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl[CH2:4][CH:5]([OH:12])[CH2:6][N:7]([CH2:10][CH3:11])[CH2:8][CH3:9]>O>[CH2:6]([N:7]([CH2:10][CH3:11])[CH2:8][CH3:9])[CH:5]1[O:12][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
47.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CN(CC)CC)O
Name
Quantity
78 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
178 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resultant was stirred at 20-25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether solution was dried with solid potassium hydroxide
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 135 g of crude product which
DISTILLATION
Type
DISTILLATION
Details
was purified by fraction distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1CO1)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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